2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone
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Overview
Description
“2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone” is a chemical compound with the linear formula C17H21ClN2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone” is represented by the linear formula C17H21ClN2O2 . The molecular weight of the compound is 320.822 .Scientific Research Applications
Electrochemical Reduction of Oxygen
One study highlights the use of derivatives of 1,4-naphthoquinone for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This involves the synthesis of specific naphthoquinone derivatives and their application as solution and surface-bound catalysts. The research demonstrates the potential of these compounds in functionalizing surfaces, including electrode materials, for the efficient reduction of oxygen to hydrogen peroxide, showcasing their relevance in electrochemical applications (Calabrese, Buchanan, & Wrighton, 1983).
Antineoplastic Activity
A structural modification study of bis(substituted aminoalkylamino)anthraquinones evaluated the relationship between the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain and antineoplastic activity. It was found that anthraquinones with this specific side chain demonstrated superior antineoplastic activity compared to those containing tertiary amino side chains, indicating the importance of this structural component for antineoplastic properties (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).
Cytotoxicity Evaluation
Another study involved the synthesis and cytotoxicity evaluation of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives. These compounds were tested against various tumor cell lines, with some derivatives exhibiting potent cytotoxic effects, suggesting their potential application in cancer therapy (Lee, Suh, & Lee, 2003).
Synthesis and Antimicrobial Studies
Research on the synthesis, electrochemical, fluorescence, and antimicrobial studies of 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes highlights their strong fluorescence emission bands and significant antimicrobial activity against various pathogens. This study demonstrates the multifunctional applications of naphthoquinone derivatives, including their potential as antimicrobial agents (Verma & Singh, 2015).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-[3-(diethylamino)propylamino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-20(4-2)11-7-10-19-15-14(18)16(21)12-8-5-6-9-13(12)17(15)22/h5-6,8-9,19H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCXWRNANHZFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone |
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